molecular formula C17H19N3O B2557318 N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide CAS No. 2061138-07-4

N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2557318
CAS No.: 2061138-07-4
M. Wt: 281.359
InChI Key: IIRJQAXHHIWMRG-UHFFFAOYSA-N
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Description

N-[5-Amino-2-(pyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative featuring a pyrrolidine-substituted aniline core. The compound’s structure combines a benzamide moiety with a 5-amino-2-(pyrrolidin-1-yl)phenyl group, which confers unique electronic and steric properties. The amino group at the 5-position may serve as a site for further functionalization or direct interaction with biological targets.

Properties

IUPAC Name

N-(5-amino-2-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c18-14-8-9-16(20-10-4-5-11-20)15(12-14)19-17(21)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11,18H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRJQAXHHIWMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process .

Scientific Research Applications

Anticancer Properties

N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide has been investigated for its anticancer properties. Several studies have indicated that derivatives of benzamide compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of cancer cells such as OVCAR-8 and SNB-19, with percent growth inhibitions exceeding 80% in some cases .

Antimicrobial Activity

Research has demonstrated that benzamide derivatives can possess notable antimicrobial properties. For example, studies have indicated that certain derivatives exhibit significant antibacterial and antifungal activities, making them candidates for treating infections caused by resistant strains of bacteria and fungi . The synthesis of novel benzamide analogues has been linked to enhanced antimicrobial efficacy, highlighting their potential in combating multi-drug resistant pathogens.

Histone Deacetylase Inhibition

This compound derivatives have been explored as inhibitors of histone deacetylases (HDACs). HDAC inhibitors are of great interest in cancer therapy due to their ability to alter gene expression and induce cell cycle arrest or apoptosis in cancer cells . The structural features of this compound lend themselves well to modifications aimed at enhancing HDAC inhibitory activity.

Potential for Treating Neglected Diseases

The compound's structural similarities with other active compounds have led researchers to investigate its efficacy against neglected tropical diseases such as human African trypanosomiasis (sleeping sickness). Studies on related compounds have shown that they can achieve high cure rates in murine models, suggesting that this compound could be developed into a viable treatment option .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies help identify which modifications to the molecular structure enhance its potency against specific biological targets. For instance, variations in the aromatic rings or side chains can significantly affect the compound's interaction with target proteins involved in cancer progression or microbial resistance .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivitySignificant growth inhibition in multiple cancer cell lines (e.g., OVCAR-8).
Antimicrobial PropertiesNew benzamide derivatives showed effective antibacterial activity against Gram-positive and Gram-negative bacteria.
HDAC InhibitionIdentified as a potential HDAC inhibitor, contributing to cancer therapy advancements.
Neglected DiseasesHigh cure rates in murine models for diseases like human African trypanosomiasis.

Mechanism of Action

The mechanism of action of N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use . The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The following table summarizes key structural differences between N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide and its analogs:

Compound Name Core Structure Key Substituents/Modifications Biological Relevance
This compound Benzamide + pyrrolidine-aniline 5-Amino, pyrrolidin-1-yl Potential kinase or enzyme inhibition
N-(2-Nitro-5-(pyrrolidin-1-yl)phenyl)benzamide Benzamide + pyrrolidine-aniline 2-Nitro (instead of 5-amino) Synthetic intermediate; nitro group may reduce bioactivity
5-Amino-2-(pyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide Sulfonamide + pyrrolidine-aniline Sulfonamide, 3-(trifluoromethyl)phenyl Enhanced hydrophobicity; potential antibacterial use
5-[(Dimethylsulfamoyl)amino]-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide Benzamide + substituted pyrrolidine Dimethylsulfamoyl, methoxy, ethylpyrrolidine Improved solubility; CNS-targeting potential

Key Observations :

  • Nitro vs. Amino Groups: The nitro analog () is likely a precursor in the synthesis of the target compound. Nitro groups are electron-withdrawing, reducing reactivity compared to amino groups, which are electron-donating and critical for hydrogen bonding .
  • Sulfonamide vs. Benzamide : Sulfonamide derivatives () exhibit distinct pharmacokinetic profiles, often enhancing solubility but differing in target specificity (e.g., carbonic anhydrase vs. kinase inhibition) .
  • Substituted Pyrrolidines : Ethyl or trifluoromethyl modifications (Evidences 8–9) alter lipophilicity and steric bulk, influencing membrane permeability and binding pocket interactions .

Physicochemical Properties

Property Target Compound N-(2-Nitro-5-(pyrrolidin-1-yl)phenyl)benzamide 5-Amino-2-(pyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide
Solubility Moderate (benzamide core) Low (nitro group) High (sulfonamide, trifluoromethyl)
LogP ~2.5 (predicted) ~3.0 (nitro increases lipophilicity) ~2.0 (polar sulfonamide counteracts CF3)
Hydrogen Bond Donors 2 (NH from benzamide and amine) 1 (NH from benzamide) 3 (NH from sulfonamide and amine)

Implications :

  • The target compound’s moderate solubility and logP suggest balanced bioavailability, whereas sulfonamide analogs () may favor renal excretion .

Biological Activity

N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by case studies and research findings.

Synthesis of this compound

The synthesis typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through the reaction of a suitable precursor with pyrrolidine.
  • Attachment to the Phenyl Ring : Functionalization of the phenyl ring with the pyrrolidine moiety is performed next.
  • Introduction of the Amino Group : This can be done via nitration followed by reduction or direct amination.
  • Formation of the Benzamide Core : The final step involves reacting the functionalized phenyl ring with benzoyl chloride under basic conditions.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor or activator depending on the biological context. Several studies have indicated its potential in modulating signaling pathways associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Activity

Research has shown that derivatives of this compound can exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values of 0.98 µM against A549 lung cancer cells and 1.05 µM against MCF-7 breast cancer cells, indicating potent activity .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in relation to Alzheimer's disease. It has been found to inhibit enzymes like BACE1, which are involved in amyloid-beta production, thus potentially reducing plaque formation in the brain .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole-containing compounds similar to this compound. These derivatives showed promising activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

Study 1: Anticancer Properties

In a study evaluating various benzamide derivatives, this compound was tested for its antiproliferative effects on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, particularly affecting cells in the G0/G1 phase of the cell cycle .

Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The study found that it effectively reduced levels of amyloid-beta peptides in neuronal cultures, suggesting a mechanism by which it may mitigate neurodegeneration associated with Alzheimer's disease .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
N-[5-amino-2-(pyrrolidin-1-yl)phenyl]acetamideAcetamide derivativeModerate antiproliferative
N-[5-amino-2-(pyrrolidin-1-yl)phenyl]methanamideMethanamide derivativeLow antimicrobial activity
This compoundBenzamide derivativeHigh anticancer activity

The unique combination of functional groups in this compound distinguishes it from similar compounds, providing enhanced biological activities.

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